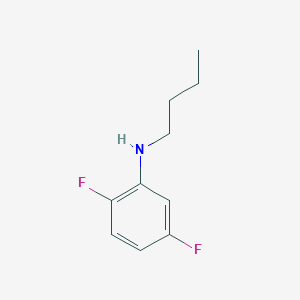

N-butyl-2,5-difluoroaniline

Description

N-butyl-2,5-difluoroaniline is a fluorinated aniline derivative characterized by a butyl group attached to the nitrogen atom and fluorine substituents at the 2- and 5-positions of the benzene ring. Fluorinated anilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing fluorine substituents, which enhance stability and reactivity .

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

N-butyl-2,5-difluoroaniline |

InChI |

InChI=1S/C10H13F2N/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7,13H,2-3,6H2,1H3 |

InChI Key |

FPPZCENTPYZQSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2,5-difluoroaniline typically involves the reaction of 2,5-difluoroaniline with butyl halides under basic conditions. A common method includes:

Nucleophilic Substitution Reaction: 2,5-difluoroaniline reacts with butyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the hydrogen atom on the nitrogen with the butyl group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-butyl-2,5-difluoroaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones or nitroso compounds.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting it to the corresponding amine or alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms on the benzene ring can be replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Quinones or nitroso derivatives.

Reduction: Corresponding amines or alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-butyl-2,5-difluoroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2,5-difluoroaniline involves its interaction with specific molecular targets. The fluorine atoms on the benzene ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. The butyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

N-Ethyl-2,5-difluoroaniline

- Structure : Ethyl group (-CH₂CH₃) at the nitrogen, fluorine at 2- and 5-positions.

- Molecular Formula : C₈H₉F₂N.

- Key Properties : Lower molecular weight (169.16 g/mol) compared to N-butyl derivatives, leading to higher volatility. Ethyl groups typically confer moderate steric hindrance, influencing reaction kinetics in further functionalization .

n-Cyclohexyl-2,5-difluoroaniline

- Structure : Cyclohexyl group (C₆H₁₁) at the nitrogen.

- Molecular Formula : C₁₂H₁₅F₂N.

- Key Properties : Higher molecular weight (211.25 g/mol) and hydrophobicity due to the bulky cyclohexyl group. This increases melting/boiling points and reduces solubility in polar solvents. Purity is typically 98%, with a price of $790/g, reflecting synthetic complexity .

4-Bromo-2,5-difluoroaniline

- Structure : Bromine at the 4-position, fluorine at 2- and 5-positions.

- Molecular Formula : C₆H₄BrF₂N.

- Key Properties : Bromine introduces higher density (predicted 1.788 g/cm³) and a higher melting point (74–75°C). The electron-withdrawing bromine enhances electrophilic substitution reactivity, making it useful in cross-coupling reactions .

Tabulated Comparison of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| N-butyl-2,5-difluoroaniline | C₁₀H₁₃F₂N | 185.22 (estimated) | Butyl-N, 2,5-F | Not reported | Organic synthesis intermediate |

| N-Ethyl-2,5-difluoroaniline | C₈H₉F₂N | 169.16 | Ethyl-N, 2,5-F | Not reported | Agrochemical intermediates |

| n-Cyclohexyl-2,5-difluoroaniline | C₁₂H₁₅F₂N | 211.25 | Cyclohexyl-N, 2,5-F | Not reported | High-value research chemicals |

| 4-Bromo-2,5-difluoroaniline | C₆H₄BrF₂N | 208.01 | Br-4, F-2,5 | 74–75 | Cross-coupling reactions |

| 3-Bromo-4,5-difluoroaniline | C₆H₄BrF₂N | 208.00 | Br-3, F-4,5 | Not reported | Materials science |

Biological Activity

N-butyl-2,5-difluoroaniline is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C₉H₁₃F₂N

- Molecular Weight: Approximately 185.21 g/mol

- Functional Groups: Contains a butyl group and two fluorine atoms on the aromatic ring.

The presence of fluorine enhances the compound's lipophilicity and binding affinity to various biological targets, which can influence its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atoms can engage in hydrogen bonding and other non-covalent interactions, which may affect the compound's binding affinity to enzymes or receptors. The butyl group increases lipophilicity, facilitating the compound's passage through biological membranes.

Potential Mechanisms Include:

- Enzyme Inhibition: this compound may act as an enzyme inhibitor by binding to active sites and preventing substrate access.

- Receptor Modulation: The compound may alter conformational states or signaling pathways of receptors, leading to various biological effects.

Anticancer Activity

Research indicates that fluorinated anilines can possess anticancer properties. The ability of this compound to inhibit specific enzymes involved in cancer cell proliferation remains a subject of investigation. Its structural similarity to other known anticancer agents suggests it may also exhibit similar activities .

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-butyl-3,5-difluoroaniline | Butyl group with fluorine at different positions | Potentially lower activity |

| N-butyl-4-fluoroaniline | Contains one fluorine atom | Less lipophilic |

| 2,5-Difluoroaniline | Lacks the butyl group | Less lipophilic; potentially less active |

| N-butyl-2,6-difluoroaniline | Fluorine atoms at different positions | Variation in reactivity |

This table illustrates how variations in structure can influence the biological activity of related compounds.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.